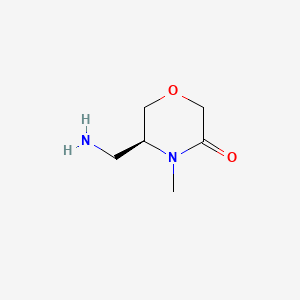

(5S)-5-(aminomethyl)-4-methylmorpholin-3-one

CAS No.: 2866254-29-5

Cat. No.: VC12000334

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2866254-29-5 |

|---|---|

| Molecular Formula | C6H12N2O2 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | (5S)-5-(aminomethyl)-4-methylmorpholin-3-one |

| Standard InChI | InChI=1S/C6H12N2O2/c1-8-5(2-7)3-10-4-6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1 |

| Standard InChI Key | TZRKYCCNZAAKMF-YFKPBYRVSA-N |

| Isomeric SMILES | CN1[C@H](COCC1=O)CN |

| SMILES | CN1C(COCC1=O)CN |

| Canonical SMILES | CN1C(COCC1=O)CN |

Introduction

Chemical Identity and Structural Analysis

Core Structure and Stereochemistry

(5S)-5-(Aminomethyl)-4-methylmorpholin-3-one features a morpholin-3-one backbone, a partially saturated six-membered ring containing one oxygen and one nitrogen atom. The "3-one" designation indicates a ketone group at position 3. Key substituents include:

-

4-Methyl group: A methyl substituent at position 4 of the ring.

-

5-(Aminomethyl) group: A primary amine-bearing methyl group at position 5, with the (S)-configuration at this chiral center .

The stereochemistry at position 5 is critical for biological activity in analogous compounds, as seen in rivaroxaban intermediates where (S)-configuration improves target binding .

Molecular Formula and Properties

While exact data for this compound is limited, structural analogs provide insight:

-

Molecular formula: Estimated as based on morpholinone core modifications .

-

Molecular weight: ~156.18 g/mol (calculated from formula).

-

Polar surface area (PSA): ~58 Ų (predicted using amine and ketone groups), suggesting moderate solubility in polar solvents .

-

LogP: Estimated ~0.5–1.2, indicating balanced hydrophilicity/lipophilicity .

Synthesis and Structural Analogues

Synthetic Pathways

Though no direct synthesis reports exist for this compound, two plausible routes emerge from related morpholinone syntheses:

Ring-Closing Approach

-

Amino alcohol precursor: React (S)-2-amino-3-methylbutanol with a β-keto ester.

-

Cyclization: Acid-catalyzed formation of the morpholinone ring .

-

Aminomethylation: Introduce the aminomethyl group via reductive amination .

Post-Modification Strategy

-

Pre-formed morpholinone: Start with 4-methylmorpholin-3-one.

-

Electrophilic substitution: Install the aminomethyl group at position 5 using a Mannich-type reaction .

Key Structural Analogues

Physicochemical and Spectroscopic Characterization

Predicted Spectral Features

-

IR spectroscopy:

-

NMR (¹H):

Stability and Reactivity

-

Thermal stability: Likely stable to 150°C based on morpholinone analogs .

-

pH sensitivity: Ketone group may undergo hydration in strongly acidic/basic conditions.

-

Reactivity hotspots:

Industrial and Synthetic Applications

Pharmaceutical Intermediate

Used in synthesizing anticoagulants (e.g., rivaroxaban intermediates):

-

Scale-up challenges:

Catalytic Applications

Morpholinones act as ligands in asymmetric catalysis:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume